(but-3-yn-2-yl)(ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(but-3-yn-2-yl)(ethyl)amine is an organic compound with the molecular formula C6H11N. It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is of interest due to its unique structure, which includes both an alkyne (a carbon-carbon triple bond) and an amine group. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (but-3-yn-2-yl)(ethyl)amine typically involves the reaction of but-3-yn-2-ol with ethylamine. The process can be carried out under basic conditions, where the hydroxyl group of but-3-yn-2-ol is replaced by the ethylamine group. The reaction is usually facilitated by a base such as sodium hydroxide or potassium hydroxide, which helps in the deprotonation of the amine, making it more nucleophilic.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(but-3-yn-2-yl)(ethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted amines
Scientific Research Applications
(but-3-yn-2-yl)(ethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the synthesis of bioactive molecules, such as pharmaceuticals and agrochemicals. Its amine group can interact with biological targets, making it a valuable building block in medicinal chemistry.
Medicine: this compound derivatives have potential therapeutic applications, including as inhibitors of enzymes or receptors involved in disease pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (but-3-yn-2-yl)(ethyl)amine depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The alkyne group can form covalent bonds with nucleophilic residues in the enzyme, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-amine: Similar structure but with the amine group attached to the terminal carbon of the alkyne.
But-2-yn-1-amine: The alkyne group is located at a different position in the carbon chain.
Ethylamine: Lacks the alkyne group, making it less versatile in synthetic applications.
Uniqueness
(but-3-yn-2-yl)(ethyl)amine is unique due to the presence of both an alkyne and an amine group in its structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
761000-48-0 |
---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.